5-Oxooctadeca-6,8,11,14-tetraenoic acid
Description
Properties
CAS No. |
874743-83-6 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-oxooctadeca-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h4-5,7-8,10-12,14H,2-3,6,9,13,15-16H2,1H3,(H,20,21) |
InChI Key |
NNRDVERWZGWPOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Related Compounds
Structural Analogues
Table 1: Structural Comparison
| Compound | Structure | Precursor | Key Functional Groups |
|---|---|---|---|
| 5-Oxo-ETE | 20-carbon, 5-keto, 4 double bonds | 5-HETE (AA) | C5 ketone, Δ⁶,⁸,¹¹,¹⁴ |
| 5-Oxo-EPE | 20-carbon, 5-keto, 5 double bonds | 5-HEPE (EPA) | C5 ketone, Δ⁶,⁸,¹¹,¹⁴,¹⁷ |
| 5-HETE | 20-carbon, 5-hydroxy, 4 double bonds | AA via 5-LOX | C5 hydroxyl, Δ⁶,⁸,¹¹,¹⁴ |
| Leukotriene B₄ (LTB₄) | 20-carbon, hydroxyls at C5, C12 | AA via 5-LOX | C5/C12 hydroxyls, Δ⁶,⁸,¹⁰,¹⁴ |
| 12(S)-HETE | 20-carbon, 12-hydroxy, 4 double bonds | AA via 12-LOX | C12 hydroxyl, Δ⁵,⁸,¹⁰,¹⁴ |
Key Observations :
Receptor Activation and Signaling
Table 3: Receptor and Signaling Profiles
Key Findings :
- 5-Oxo-ETE activates the OXE receptor, which is distinct from LTB₄'s BLT1/BLT2 receptors .
- 12(S)-HETE promotes tumor angiogenesis via GPR31, unlike 5-oxo-ETE, which enhances cancer cell survival .
Table 4: Bioactivity Metrics
Key Insights :
- 5-Oxo-ETE is the most potent eosinophil chemoattractant among lipid mediators .
Pathophysiological Implications
- Inflammation: 5-Oxo-ETE drives eosinophil infiltration in asthma and allergic rhinitis , whereas LTB₄ is central to neutrophil-dominated diseases like arthritis .
- Cancer : 5-Oxo-ETE promotes prostate cancer cell survival and myeloid cell recruitment , contrasting with 12(S)-HETE's role in angiogenesis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-oxooctadeca-6,8,11,14-tetraenoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes, including oxidation of precursor fatty acids or enzymatic pathways. For example, controlled ozonolysis of linoleic acid derivatives can introduce the oxo group at position 5, followed by selective hydrogenation to stabilize conjugated double bonds (6,8,11,14). Key factors include:
-
Temperature control (e.g., <0°C for ozonolysis to prevent over-oxidation).
-
Catalyst selection (e.g., palladium-based catalysts for selective hydrogenation).
-
Purification : Use HPLC or column chromatography with polar stationary phases to isolate isomers. Validate purity via NMR (¹³C for carbonyl confirmation) and GC-MS .
Synthetic Route Key Steps Yield (%) Purity (HPLC) Ozonolysis-Hydrogenation Ozonolysis → Quenching → Hydrogenation 45-60 ≥95% Enzymatic Oxidation Lipoxygenase-mediated oxidation → Ketone formation 30-40 ≥90%
Q. How can researchers characterize the structural stability of 5-oxooctadeca-6,8,11,14-tetraenoic acid under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal degradation : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Oxidative stability : Accelerate aging via exposure to O₂ at 40°C and monitor peroxide formation via iodometric titration.
- Light sensitivity : Conduct UV-Vis spectroscopy under controlled irradiation (e.g., 254 nm) to track conjugated double bond isomerization.
Q. What analytical techniques are most effective for quantifying 5-oxooctadeca-6,8,11,14-tetraenoic acid in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Optimize collision energy for fragmentation of the m/z 295.2 → 171.1 transition.
- Derivatization : Enhance detection sensitivity by forming methyl esters with BF₃-methanol.
- Validation : Include spike-recovery experiments (80-120% acceptable range) and matrix effect assessments using internal standards (e.g., deuterated analogs) .
Advanced Research Questions
Q. How can conflicting data on the pro-inflammatory vs. anti-inflammatory effects of 5-oxooctadeca-6,8,11,14-tetraenoic acid be resolved?
- Methodological Answer : Contradictions may arise from:
- Concentration-dependent effects : Design dose-response curves (1 nM–100 µM) in primary macrophages (e.g., RAW 264.7) to identify biphasic activity.
- Cell-type specificity : Compare outcomes in epithelial vs. immune cells using RNA-seq to map pathway activation (e.g., NF-κB vs. PPAR-γ).
- Metabolite interference : Use stable isotope tracing to rule out enzymatic conversion to downstream mediators (e.g., leukotrienes) .
Q. What factorial design strategies are optimal for studying the compound’s role in lipid signaling pathways?
- Methodological Answer : Implement a 2⁴ factorial design to evaluate interactions between:
- Variables : Concentration, incubation time, cell density, and co-stimuli (e.g., LPS).
- Response metrics : COX-2 expression (Western blot) and prostaglandin E₂ (PGE₂) ELISA.
Q. How can AI-driven molecular dynamics (MD) simulations enhance understanding of the compound’s membrane interactions?
- Methodological Answer :
- Simulation setup : Employ CHARMM36 force fields in GROMACS to model lipid bilayer insertion. Track parameters like bilayer thickness and lateral diffusion coefficients.
- Machine Learning : Train neural networks on MD trajectories to predict binding affinities for receptors (e.g., GPR120).
- Validation : Compare predictions with surface plasmon resonance (SPR) data for ligand-receptor binding kinetics .
Q. What methodologies address ecological risks of 5-oxooctadeca-6,8,11,14-tetraenoic acid in aquatic systems?
- Methodological Answer :
- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial degradation rates.
- Toxicity profiling : Conduct acute/chronic tests on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
- Bioaccumulation : Calculate octanol-water partition coefficients (log P) via shake-flask experiments. Values >3 indicate high bioaccumulation potential .
Methodological Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
